molecular formula C7H7BrO2 B054292 3-Bromo-5-methylbenzene-1,2-diol CAS No. 117654-19-0

3-Bromo-5-methylbenzene-1,2-diol

Cat. No.: B054292
CAS No.: 117654-19-0
M. Wt: 203.03 g/mol
InChI Key: SNSVZQWKMLTUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-methylbenzene-1,2-diol is a brominated phenolic compound characterized by a diol (two hydroxyl groups) at positions 1 and 2, a bromine substituent at position 3, and a methyl group at position 5 on the benzene ring.

Properties

IUPAC Name

3-bromo-5-methylbenzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSVZQWKMLTUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Activity

The antioxidant efficacy of phenolic compounds is influenced by substituents affecting radical stabilization, hydrogen-donating capacity, and steric hindrance.

Compound Substituents Key Antioxidant Data Source
3-Bromo-5-methylbenzene-1,2-diol Br (C3), CH₃ (C5), diol (C1,2) Not explicitly tested; inferred from analogs -
3-tert-Butyl-5-methylbenzene-1,2-diol tert-Butyl (C3), CH₃ (C5), diol (C1,2) Highest activity in DPPH and Rancimat tests (1/(EC₅₀t₁/₂) = 0.45)
3,4-Dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol Br (C3,4), CH₂SO₂CH₃ (C5), diol (C1,2) DPPH IC₅₀ = 8.2 µM (stronger than BHT)
2-(2,3-Dibromo-4,5-dihydroxyphenyl)acetic acid Br (C2,3), diol (C4,5), CH₂COOH (side chain) ABTS IC₅₀ = 12.5 µM

Key Observations :

  • Steric Effects : The tert-butyl group in 3-tert-butyl-5-methylbenzene-1,2-diol enhances radical stability through steric hindrance, making it the most potent antioxidant in its class .
  • Electron-Withdrawing Groups: Bromine substituents (e.g., in marine bromophenols) increase electron-withdrawing effects, improving radical scavenging but may reduce solubility . The target compound’s single bromine and methyl group balance moderate radical stabilization with hydrophobicity.
  • Hydrogen Donation : Diol groups are critical for hydrogen donation, a mechanism shared across all compared compounds .
Structural and Functional Group Variations
  • 3-Bromo-5-methylbenzene-1,2-diamine (C₇H₇BrN₂): Replacing diol (-OH) with diamino (-NH₂) groups reduces hydrogen-bonding capacity and alters reactivity. Diamines are more nucleophilic but less effective in radical scavenging .
  • 5-Bromo-3-fluorobenzene-1,2-diol (C₆H₄BrFO₂) : Fluorine’s electronegativity enhances oxidative stability but may reduce bioavailability compared to methyl .

Critical Analysis of Substituent Effects

  • Bromine vs. Alkyl Groups: Bromine’s electron-withdrawing nature stabilizes phenoxyl radicals but may reduce solubility. In contrast, alkyl groups (e.g., tert-butyl) provide steric stabilization without compromising lipophilicity .
  • Methyl Group Role : The methyl group in this compound offers moderate steric protection and hydrophobicity, positioning it between highly active (tert-butyl) and highly polar (dihydroxy) analogs.
  • Diol vs.

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